Bisphosphocin nu-3
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Overview
Description
Bisphosphocin Nu-3 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetic foot ulcers. It is a member of the nubiotics family and is known for its antimicrobial properties . The compound is currently under investigation in various clinical trials to evaluate its efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphosphocin Nu-3 involves the chemical modification of dialcoholic compounds. The process avoids the use of tetrazole and tertiary butyl hydroperoxide, making it a more environmentally friendly approach . The synthetic route typically includes the phosphorylation of thymidine derivatives, followed by esterification with butyl groups .
Industrial Production Methods: In industrial settings, this compound is produced in aqueous solutions. This formulation is particularly useful for clinical applications, such as topical treatments for diabetic foot ulcers . The production process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Bisphosphocin Nu-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various phosphorylated and esterified derivatives of thymidine .
Scientific Research Applications
Bisphosphocin Nu-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation and esterification reactions.
Medicine: Primarily researched for its potential in treating diabetic foot ulcers and burn wound infections
Industry: Potential applications in developing new antimicrobial agents and wound care products.
Mechanism of Action
The mechanism of action of Bisphosphocin Nu-3 involves its interaction with bacterial cell membranes. The compound acts as a cell membrane structure modulator, disrupting the integrity of bacterial membranes and leading to cell death . Additionally, it has been shown to interfere with DNA synthesis in bacteria, further enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
- Bisphosphocin Nu-2
- Bisphosphocin Nu-4
- Bisphosphocin Nu-5
Comparison: Bisphosphocin Nu-3 stands out due to its favorable toxicological profile and efficacy in treating infections. While other nubiotics like Bisphosphocin Nu-2, Nu-4, and Nu-5 have shown efficacy in treating burn wound infections, this compound has demonstrated a broader range of applications, including diabetic foot ulcers . Its unique mechanism of action and minimal toxicity make it a promising candidate for further development .
Properties
CAS No. |
403717-06-6 |
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Molecular Formula |
C18H32N2O11P2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[butoxy(hydroxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butyl hydrogen phosphate |
InChI |
InChI=1S/C18H32N2O11P2/c1-4-6-8-27-32(23,24)29-12-15-14(31-33(25,26)28-9-7-5-2)10-16(30-15)20-11-13(3)17(21)19-18(20)22/h11,14-16H,4-10,12H2,1-3H3,(H,23,24)(H,25,26)(H,19,21,22)/t14-,15+,16+/m0/s1 |
InChI Key |
ZXQBUNYVGNOEBQ-ARFHVFGLSA-N |
Isomeric SMILES |
CCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
Canonical SMILES |
CCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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